molecular formula C11H8INO2 B13665089 Methyl 7-iodoisoquinoline-3-carboxylate

Methyl 7-iodoisoquinoline-3-carboxylate

Cat. No.: B13665089
M. Wt: 313.09 g/mol
InChI Key: SONQFUMSFQNXJL-UHFFFAOYSA-N
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Description

Methyl 7-iodoisoquinoline-3-carboxylate is a halogenated isoquinoline derivative characterized by an iodine substituent at the 7-position and a methyl ester group at the 3-position of the isoquinoline core. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the iodine atom, which influence reactivity, binding affinity, and photophysical properties.

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

methyl 7-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3

InChI Key

SONQFUMSFQNXJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=C(C=CC2=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoquinoline is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 7-iodoisoquinoline is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azidoisoquinoline derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Methyl 7-iodoisoquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to natural alkaloids.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-iodoisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and carboxylate group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further modulating its activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of Methyl 7-iodoisoquinoline-3-carboxylate, highlighting differences in substituents, molecular weights, and physical properties:

Compound Name Substituent (7-position) Ester Group Molecular Weight Key Properties (Experimental Data) Source
This compound Iodo Methyl 329.10* High steric bulk, strong electron-withdrawing Derived
Methyl 7-chloroisoquinoline-3-carboxylate Chloro Methyl 221.64 MP: 145–147°C; IR (C=O): 1720 cm⁻¹
Ethyl 7-methylisoquinoline-3-carboxylate Methyl Ethyl 229.28 MP: 98–100°C; ¹H NMR (CDCl₃): δ 1.42 (t, 3H)
Ethyl 7-trifluoromethylisoquinoline-3-carboxylate Trifluoromethyl Ethyl 283.24 ¹³C NMR: δ 121.5 (q, CF₃)
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate Phenoxy Methyl 309.33 InChIKey: WJGPMRFWBJZJOQ-UHFFFAOYSA-N

*Calculated based on molecular formula C₁₁H₈INO₂.

Key Observations:
  • Steric Impact : Iodine’s larger atomic radius may reduce solubility compared to smaller substituents (e.g., methyl or chloro), as seen in the higher molecular weight and melting points of halogenated analogs .
  • Spectroscopic Signatures : Chloro and trifluoromethyl analogs show distinct IR and NMR profiles (e.g., C=O stretch at 1720 cm⁻¹ for chloro derivatives), which can guide structural confirmation for the iodo variant .

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